molecular formula C15H21BrO3 B8159523 tert-Butyl 3-bromo-4-isobutoxybenzoate

tert-Butyl 3-bromo-4-isobutoxybenzoate

Cat. No.: B8159523
M. Wt: 329.23 g/mol
InChI Key: HDFRXZQFVDDKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-4-isobutoxybenzoate (CAS: 2749395-89-7) is a brominated aromatic ester featuring a tert-butyl ester group, a bromine substituent at the 3-position, and an isobutoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₅H₂₁BrO₃, with a molecular weight of 329.24 g/mol . This compound is typically utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where brominated aromatic esters serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura reactions).

Properties

IUPAC Name

tert-butyl 3-bromo-4-(2-methylpropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrO3/c1-10(2)9-18-13-7-6-11(8-12(13)16)14(17)19-15(3,4)5/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFRXZQFVDDKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-isobutoxybenzoate typically involves the esterification of 3-bromo-4-isobutoxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Catalysts and solvents are chosen to optimize the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-bromo-4-isobutoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The isobutoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of tert-butyl 3-azido-4-isobutoxybenzoate, tert-butyl 3-thio-4-isobutoxybenzoate, or tert-butyl 3-alkoxy-4-isobutoxybenzoate.

    Reduction: Formation of tert-butyl 3-hydro-4-isobutoxybenzoate.

    Oxidation: Formation of tert-butyl 3-bromo-4-carboxybenzoate.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-4-isobutoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is utilized in the production of polymers, resins, and coatings. Its unique structure allows for the modification of physical and chemical properties of the final products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-isobutoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The tert-butyl and isobutoxy groups influence the reactivity and selectivity of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Table 1: Structural and Catalog Comparison

Property tert-Butyl 3-bromo-4-isobutoxybenzoate tert-Butyl 3-bromo-5-isobutoxybenzoate
CAS Number 2749395-89-7 2749392-96-7
Substituent Positions 3-Br, 4-isobutoxy 3-Br, 5-isobutoxy
Catalog Number 213863 212495
MDL Number MFCD32649165 MFCD32632857

Key Differences :

  • Stereoelectronic Effects : The 4-isobutoxy group in the target compound may induce greater steric hindrance near the bromine atom compared to the 5-isobutoxy isomer. This could influence reactivity in cross-coupling reactions, as steric crowding near the reactive site (C-Br bond) may slow nucleophilic substitution or metal insertion steps.

Substituent Variations: Bromine vs. Other Halogens

Brominated benzoates are often compared to chloro- or iodo-analogs. For example, replacing bromine with iodine in tert-butyl 3-iodo-4-isobutoxybenzoate would increase molecular weight (∼330 → ∼376 g/mol) and alter reactivity. Bromine offers a balance between electronegativity and leaving-group ability, making it preferable in Suzuki couplings over chlorine (less reactive) or iodine (more costly and prone to side reactions).

Ester Group Modifications: tert-Butyl vs. Methyl/Ethyl

Replacing the tert-butyl group with smaller esters (e.g., methyl or ethyl) reduces steric bulk, which can:

  • Increase solubility in polar solvents (e.g., methanol or water).
  • Lower thermal stability due to decreased steric protection of the ester carbonyl.
  • Modify reactivity : Smaller esters may accelerate hydrolysis under acidic/basic conditions compared to tert-butyl variants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.